Cas no 1269293-86-8 (1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde)
1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
- 2-pyrazin-2-ylpyrazole-3-carbaldehyde
- CS-0443710
- AKOS022172660
- DTXSID10718982
- 1269293-86-8
-
- Inchi: 1S/C8H6N4O/c13-6-7-1-2-11-12(7)8-5-9-3-4-10-8/h1-6H
- InChI Key: AURYQHXOYKYXSO-UHFFFAOYSA-N
- SMILES: O=CC1=CC=NN1C1C=NC=CN=1
Computed Properties
- Exact Mass: 174.05416083g/mol
- Monoisotopic Mass: 174.05416083g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 60.7Ų
1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168347-1g |
1-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
1269293-86-8 | 95% | 1g |
$464 | 2021-08-05 | |
| Alichem | A049002692-1g |
1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
1269293-86-8 | 95% | 1g |
$413.03 | 2022-04-03 | |
| Chemenu | CM168347-1g |
1-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
1269293-86-8 | 95% | 1g |
$450 | 2024-08-02 | |
| Ambeed | A561445-1g |
1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
1269293-86-8 | 95+% | 1g |
$405.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514377-1g |
1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde |
1269293-86-8 | 98% | 1g |
¥3272.00 | 2024-08-09 |
1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde Suppliers
1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Recent Advances in the Study of 1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS: 1269293-86-8)
1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS: 1269293-86-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly as a key intermediate or scaffold in the design of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, synthetic routes, and pharmacological potential.
The compound's unique structure, featuring a pyrazine ring fused with a pyrazole moiety and an aldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules. Recent synthetic methodologies have emphasized efficient and scalable routes to produce 1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde with high purity and yield. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated a one-pot synthesis approach using catalytic conditions, which significantly reduced the number of steps and improved overall efficiency.
In terms of biological activity, 1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde has shown promise as a precursor for the development of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. A recent study (Bioorganic & Medicinal Chemistry Letters, 2023) reported the derivatization of this compound to produce a series of potent and selective kinase inhibitors, with some candidates exhibiting nanomolar activity against specific kinase isoforms. These findings underscore the compound's potential in targeted therapy.
Furthermore, computational studies have been employed to explore the binding modes and interactions of 1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde derivatives with their biological targets. Molecular docking and dynamics simulations have provided insights into the structural requirements for optimal activity, guiding the rational design of next-generation inhibitors. These in silico approaches, combined with experimental validation, have accelerated the discovery of lead compounds with improved pharmacokinetic properties.
Despite these advancements, challenges remain in the optimization of 1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde-based compounds for clinical use. Issues such as metabolic stability, solubility, and off-target effects need to be addressed through further structural modifications and preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into viable therapeutic options.
In conclusion, 1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS: 1269293-86-8) represents a promising scaffold in medicinal chemistry, with recent research highlighting its synthetic accessibility and biological relevance. Ongoing studies are expected to uncover additional applications and optimize its derivatives for therapeutic use, contributing to the advancement of chemical biology and drug discovery.
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